molecular formula C8H10N2O2 B2901034 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one CAS No. 2173996-61-5

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one

Cat. No.: B2901034
CAS No.: 2173996-61-5
M. Wt: 166.18
InChI Key: WOWSEBUKYHZAAC-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring fused with a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a nitrile oxide intermediate, which can be generated in situ from a hydroximoyl chloride precursor . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is unique due to its cyclopentanone ring fused with the oxadiazole ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-9-8(12-10-5)6-2-3-7(11)4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWSEBUKYHZAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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